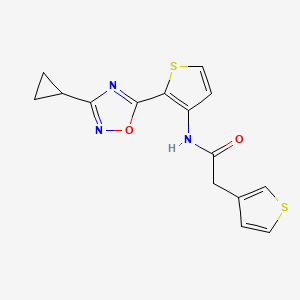![molecular formula C27H24N4O2 B2369980 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 1189855-10-4](/img/structure/B2369980.png)
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide is an organic compound featuring a complex indole structure, typically involved in advanced chemical synthesis and pharmacological research. Known for its unique electronic and steric properties, this compound offers notable potential in various scientific fields, from medicinal chemistry to materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide typically begins with the formation of the pyrimido[5,4-b]indole core. This core is synthesized through a series of condensation and cyclization reactions, utilizing starting materials like substituted anilines, benzyl halides, and ketoesters under controlled acidic or basic conditions. The acetamide functionality is introduced through acylation reactions, often using acetyl chloride or acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial-scale production might employ optimized synthetic routes that maximize yield and purity, potentially leveraging flow chemistry techniques for better control over reaction parameters. Continuous-flow reactors and advanced purification processes, such as chromatography and crystallization, are integral to achieving high-quality outputs efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of higher oxides.
Reduction: Reduction reactions could involve reagents like sodium borohydride or lithium aluminum hydride, converting specific functional groups into more reduced forms, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions are feasible, where the benzyl or tolyl groups might be replaced by other substituents under appropriate conditions, such as halogenation with N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide, benzyl halides.
Major Products
The major products formed from these reactions vary with conditions. Oxidation might yield carboxylic acids or ketones, reduction can result in alcohols or amines, and substitution could lead to halogenated derivatives or other modified aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemical research, this compound serves as a building block for the synthesis of more complex molecules, offering a versatile platform for structural diversification.
Biology
In biological studies, derivatives of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide might exhibit potential as inhibitors or modulators of specific biological pathways, providing a basis for drug discovery.
Medicine
Medically, this compound and its analogs could be investigated for their pharmacological properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrial applications could include its use as a precursor in the manufacturing of specialty chemicals or advanced materials.
Mécanisme D'action
The mechanism by which 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide exerts its effects often involves interactions with molecular targets like enzymes or receptors, modulating biochemical pathways. Its indole structure allows it to engage in π-π stacking and hydrogen bonding with biological macromolecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Compared to compounds like 2-phenyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indole or 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide, the presence of the N-(m-tolyl)acetamide group in 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide imparts distinct physicochemical properties and biological activities. Its unique substituents differentiate it in terms of reactivity and application potential, making it a valuable compound in specialized research fields.
Propriétés
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-18-7-6-10-21(13-18)29-24(32)16-31-23-12-11-19(2)14-22(23)25-26(31)27(33)30(17-28-25)15-20-8-4-3-5-9-20/h3-14,17H,15-16H2,1-2H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBHFGHVUUBONE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2369903.png)




![5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2369909.png)
![4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2369910.png)
![1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride](/img/structure/B2369912.png)



